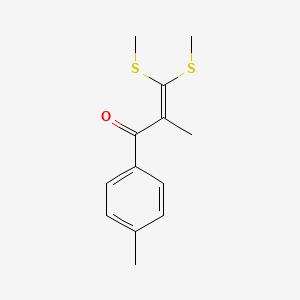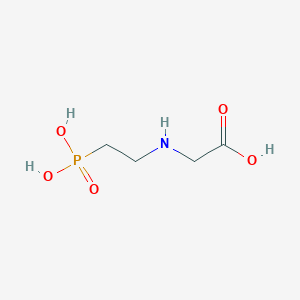![molecular formula C16H13N3O2 B14456409 N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/no-structure.png)
N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzo[b]furan ring, which is a fused aromatic system, and a phenylcarbamoyl group, which contributes to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with aniline derivatives in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired carboxamide in good to excellent yields .
Industrial Production Methods
Industrial production of furan carboxamides, including N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide, often involves the use of microwave-assisted synthesis. This method allows for the efficient and rapid production of the compound under controlled conditions, resulting in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The phenylcarbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and substituted phenylcarbamoyl compounds.
Aplicaciones Científicas De Investigación
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring and phenylcarbamoyl group contribute to its reactivity and ability to interact with biological molecules. It is believed to exert its effects through the generation of reactive oxygen species and the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be compared with other similar compounds, such as:
Carboxine: A well-known furan carboxamide fungicide with similar structural features.
Oxicarboxine: Another furan carboxamide fungicide with a broader spectrum of activity.
Boscalid: A modern furan carboxamide fungicide with higher biological activity and broader action spectrum.
These compounds share similar structural features, such as the furan ring and carboxamide group, but differ in their specific substituents and biological activities
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(1Z)-1-[amino(1-benzofuran-2-yl)methylidene]-3-phenylurea |
InChI |
InChI=1S/C16H13N3O2/c17-15(14-10-11-6-4-5-9-13(11)21-14)19-16(20)18-12-7-2-1-3-8-12/h1-10H,(H3,17,18,19,20) |
Clave InChI |
IDGUMIHOYWOYIZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)/N=C(/C2=CC3=CC=CC=C3O2)\N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N=C(C2=CC3=CC=CC=C3O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)



![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)



sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
